Loratadine vs. Desloratadine: Differential Oral Bioavailability Reduction Following Bariatric Surgery
In bariatric surgery patients, loratadine demonstrates severely impaired oral absorption, whereas desloratadine absorption remains unchanged. PBPK simulations revealed that loratadine post-surgery exhibited 84–88% decreased Cmax, 28–36% decreased fraction absorbed (Fa), and 24–31% decreased overall bioavailability relative to pre-surgery baseline, depending on procedure type (sleeve gastrectomy or one-anastomosis gastric bypass) [1]. Desloratadine absorption remained unchanged across all pre- and post-surgery conditions [1].
| Evidence Dimension | Post-bariatric surgery oral bioavailability reduction |
|---|---|
| Target Compound Data | Cmax ↓84–88%, Fa ↓28–36%, bioavailability ↓24–31% |
| Comparator Or Baseline | Desloratadine: No significant change in absorption parameters |
| Quantified Difference | Pronounced impairment for loratadine vs. unchanged absorption for desloratadine |
| Conditions | PBPK model based on in vitro/ex vivo solubility and biorelevant dissolution data; sleeve gastrectomy (SG) and one-anastomosis gastric bypass (OAGB) |
Why This Matters
This differential absorption impairment informs formulation development for bariatric patient populations and supports active ingredient selection where loratadine's prodrug status creates a distinct absorption vulnerability not shared by its metabolite desloratadine.
- [1] Porat D, et al. Antiallergic Treatment of Bariatric Patients: Potentially Hampered Solubility/Dissolution and Bioavailability of Loratadine, but Not Desloratadine, Post-Bariatric Surgery. Mol Pharm. 2022;19(8):2922-2936. View Source
